REACTION_SMILES
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[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[CH3:2][O:3][C:4]([CH2:5][NH2:6])=[O:7].[Cl:8][c:9]1[cH:10][c:11]2[cH:12][c:13]([C:18](=[O:19])[OH:20])[nH:14][c:15]2[cH:16][cH:17]1.[ClH:1]>>[CH3:2][O:3][C:4]([CH2:5][NH:6][C:18]([c:13]1[cH:12][c:11]2[cH:10][c:9]([Cl:8])[cH:17][cH:16][c:15]2[nH:14]1)=[O:19])=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cc(Cl)ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)CNC(=O)c1cc2cc(Cl)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |